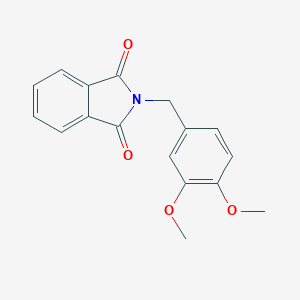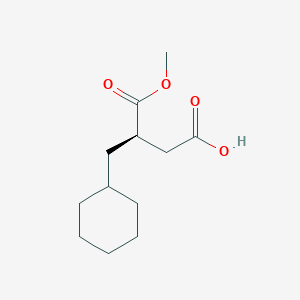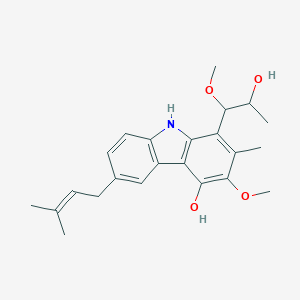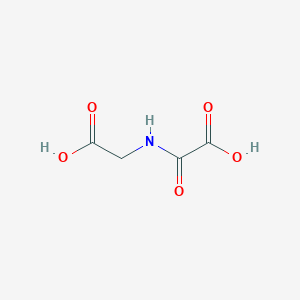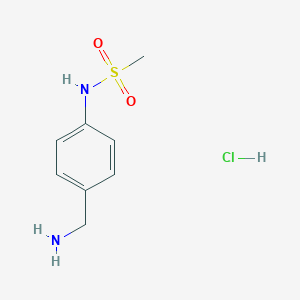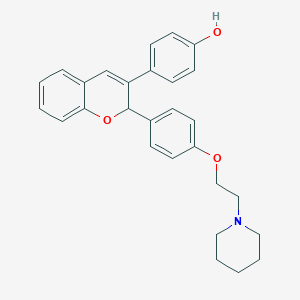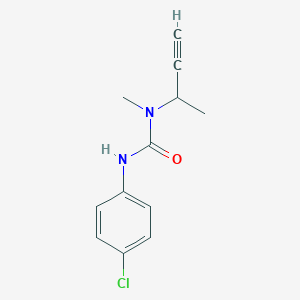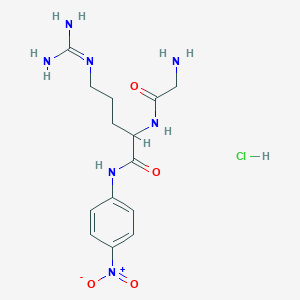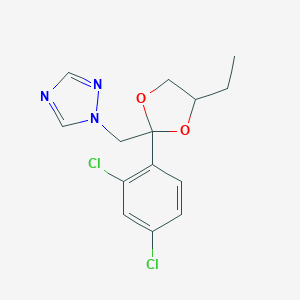
エタコナゾール
概要
説明
Etaconazole is a synthetic fungicide belonging to the class of triazole compounds. It is primarily used to control fungal diseases in various crops, including fruits, vegetables, and cereals. The compound is known for its effectiveness against a wide range of fungal pathogens, making it a valuable tool in agricultural practices .
科学的研究の応用
Etaconazole has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on fungal cell membranes and its potential use in controlling fungal infections in plants.
Medicine: Investigated for its potential use in treating fungal infections in humans, although it is primarily used in agriculture.
Industry: Utilized in the formulation of fungicidal products for agricultural use
作用機序
Target of Action
Etaconazole, like other triazole antifungal agents, primarily targets the enzyme 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol , a vital component of fungal cell membranes .
Mode of Action
Etaconazole inhibits the activity of 14α-demethylase, preventing the conversion of lanosterol to ergosterol . This inhibition disrupts the synthesis of ergosterol, leading to an accumulation of 14α-methyl sterols in fungal cells . The disruption in ergosterol synthesis and accumulation of 14α-methyl sterols impair the functions of certain membrane-bound enzyme systems, leading to changes in fungal cell membrane permeability .
Biochemical Pathways
The primary biochemical pathway affected by Etaconazole is the ergosterol biosynthesis pathway . By inhibiting 14α-demethylase, Etaconazole prevents the demethylation step in the ergosterol biosynthesis pathway, leading to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols . This imbalance disrupts the normal functioning of the fungal cell membrane, affecting the growth and viability of the fungal cells .
Pharmacokinetics
Based on the pharmacokinetics of structurally similar triazole antifungal agents like itraconazole , it can be inferred that Etaconazole might also exhibit non-linear pharmacokinetics with variable absorption after oral administration. The bioavailability of Etaconazole could potentially be influenced by factors such as food intake, gastric pH, and dosage form .
Result of Action
The inhibition of ergosterol synthesis by Etaconazole results in a series of cellular changes in fungi, including increased membrane permeability, leakage of essential cellular components, and ultimately, cell death . This antifungal action of Etaconazole is effective against a variety of fungal infections.
生化学分析
Biochemical Properties
Etaconazole plays a crucial role in biochemical reactions by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1). This enzyme is responsible for converting lanosterol to ergosterol, a key component of fungal cell membranes. By inhibiting CYP51A1, Etaconazole disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately cell death. Additionally, Etaconazole interacts with other biomolecules such as proteins and lipids within the fungal cell membrane, further compromising its integrity .
Cellular Effects
Etaconazole has significant effects on various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity, leading to cell lysis and death. Etaconazole also affects cell signaling pathways by inhibiting the synthesis of ergosterol, which is essential for maintaining membrane-bound signaling proteins. This disruption can lead to altered gene expression and impaired cellular metabolism. In mammalian cells, Etaconazole has been shown to have minimal effects, making it a relatively safe antifungal agent for clinical use .
Molecular Mechanism
The molecular mechanism of Etaconazole involves its binding to the heme iron of the lanosterol 14α-demethylase enzyme (CYP51A1). This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol. The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, which disrupt cell membrane integrity and function. Additionally, Etaconazole may induce changes in gene expression by affecting transcription factors and other regulatory proteins involved in sterol biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Etaconazole have been observed to change over time. The compound is relatively stable, but its antifungal activity can decrease with prolonged exposure to light and heat. In vitro studies have shown that Etaconazole can maintain its antifungal activity for several days, but its efficacy may diminish over time due to degradation. Long-term effects on cellular function include sustained inhibition of ergosterol synthesis and continued disruption of cell membrane integrity .
Dosage Effects in Animal Models
The effects of Etaconazole vary with different dosages in animal models. At low doses, Etaconazole effectively inhibits fungal growth without causing significant toxicity. At higher doses, Etaconazole can cause adverse effects such as liver toxicity and gastrointestinal disturbances. Threshold effects have been observed, where doses above a certain level lead to a marked increase in toxic effects. It is important to carefully monitor dosage levels to minimize adverse effects while maintaining antifungal efficacy .
Metabolic Pathways
Etaconazole is involved in metabolic pathways related to sterol biosynthesis. It interacts with the enzyme lanosterol 14α-demethylase (CYP51A1), inhibiting its activity and preventing the conversion of lanosterol to ergosterol. This inhibition leads to the accumulation of toxic sterol intermediates, which disrupt cellular function. Etaconazole may also affect other metabolic pathways by altering the levels of key metabolites and cofactors involved in sterol biosynthesis .
Transport and Distribution
Etaconazole is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets such as lanosterol 14α-demethylase. Etaconazole may also interact with transporters and binding proteins that facilitate its uptake and distribution within cells. Its localization and accumulation within fungal cells contribute to its antifungal activity .
Subcellular Localization
The subcellular localization of Etaconazole is primarily within the fungal cell membrane, where it exerts its antifungal effects. Etaconazole targets the enzyme lanosterol 14α-demethylase, which is located in the endoplasmic reticulum membrane. This localization allows Etaconazole to effectively inhibit ergosterol synthesis and disrupt cell membrane integrity. Post-translational modifications and targeting signals may also play a role in directing Etaconazole to specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
Etaconazole is synthesized through a multi-step process involving the reaction of 2,4-dichlorophenylacetonitrile with ethylene oxide to form 2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane. This intermediate is then reacted with 1,2,4-triazole in the presence of a base to yield etaconazole .
Industrial Production Methods
Industrial production of etaconazole involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
Types of Reactions
Etaconazole undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can alter its functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of etaconazole, which may have different levels of fungicidal activity .
類似化合物との比較
Etaconazole is compared with other triazole fungicides such as:
- Ketoconazole
- Itraconazole
- Fluconazole
- Voriconazole
Uniqueness
Etaconazole is unique due to its specific molecular structure, which provides a broad spectrum of activity against various fungal pathogens. It is particularly effective against powdery mildew and scab, making it a preferred choice in agricultural settings .
List of Similar Compounds
- Ketoconazole
- Itraconazole
- Fluconazole
- Voriconazole
- Posaconazole
These compounds share a similar mechanism of action but differ in their spectrum of activity, pharmacokinetics, and specific applications .
特性
IUPAC Name |
1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-2-11-6-20-14(21-11,7-19-9-17-8-18-19)12-4-3-10(15)5-13(12)16/h3-5,8-9,11H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRKFAJEBUWTQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041913 | |
| Record name | Etaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60207-93-4 | |
| Record name | Etaconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60207-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etaconazole [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060207934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETACONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MT15AE9VG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


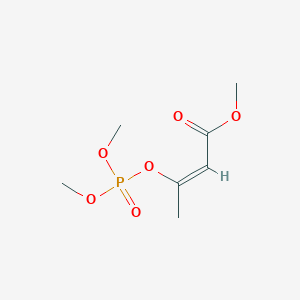
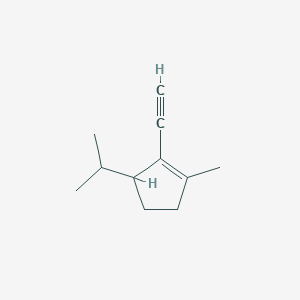
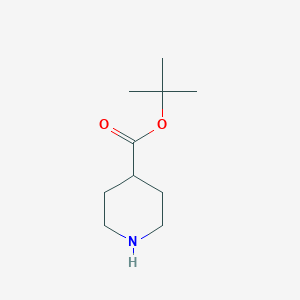

![Acetic acid,2-[(dimethoxyphosphinothioyl)thio]-,ethyl ester](/img/structure/B166536.png)
